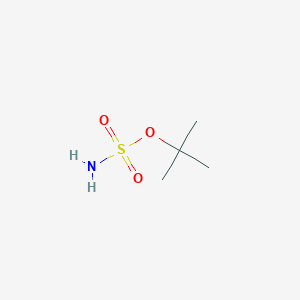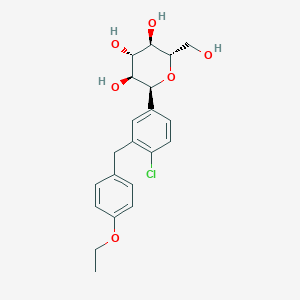
Canagliflozin 2-Methylphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin involves multiple steps, starting with the preparation of key intermediates. Another method includes the preparation of the intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then reduced under specific conditions .
Industrial Production Methods
Industrial production of Canagliflozin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as condensation reactions, reduction, and purification to obtain the final product .
化学反応の分析
Types of Reactions
Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Canagliflozin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Canagliflozin compound, which is characterized by its specific molecular structure and functional groups .
科学的研究の応用
Canagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
作用機序
Canagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins located in the proximal tubules of the kidneys. This mechanism helps lower blood glucose levels and provides additional benefits such as weight loss and reduced blood pressure .
類似化合物との比較
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin are all SGLT2 inhibitors used for managing type 2 diabetes. While they share a similar mechanism of action, Canagliflozin has been noted for its slightly higher efficacy in lowering HbA1c levels at higher doses compared to Dapagliflozin and Empagliflozin . Additionally, Canagliflozin has shown benefits in reducing the risk of cardiovascular events and improving renal outcomes in diabetic patients .
Conclusion
Canagliflozin 2-Methylphenyl is a significant compound in the treatment of type 2 diabetes mellitus. Its synthesis involves complex chemical reactions, and it has a wide range of applications in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique benefits and contributions to diabetes management.
特性
分子式 |
C24H25FO5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
InChIキー |
KJYXZWRTADGGMW-ZXGKGEBGSA-N |
異性体SMILES |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


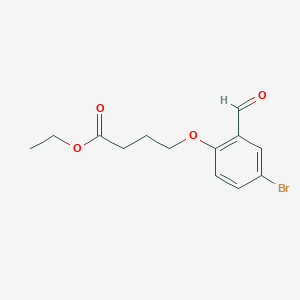
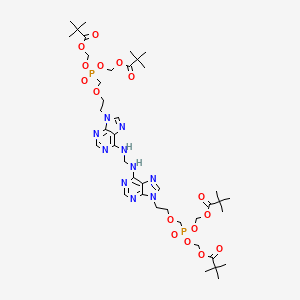
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
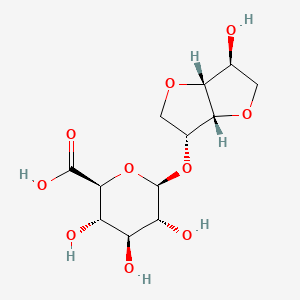
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
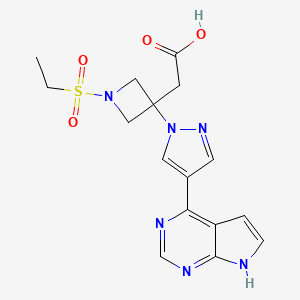
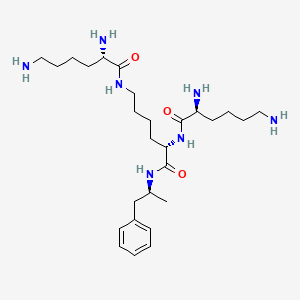
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)
![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
